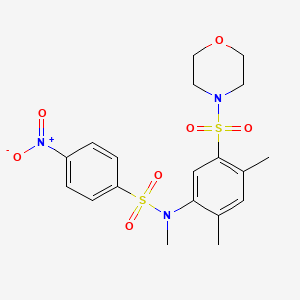

N-(2,4-dimethyl-5-(morpholinosulfonyl)phenyl)-N-methyl-4-nitrobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,4-dimethyl-5-(morpholinosulfonyl)phenyl)-N-methyl-4-nitrobenzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique combination of functional groups, including a morpholinosulfonyl moiety, a nitro group, and a benzenesulfonamide structure, which contribute to its distinctive chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethyl-5-(morpholinosulfonyl)phenyl)-N-methyl-4-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2,4-dimethylbenzenesulfonamide to introduce the nitro group. This is followed by sulfonylation with morpholine to form the morpholinosulfonyl derivative. The final step involves methylation of the amine group to yield the target compound. Each step requires specific reaction conditions, such as the use of strong acids for nitration, sulfonyl chlorides for sulfonylation, and methylating agents for the final methylation step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistent quality of the final product.

化学反応の分析

Types of Reactions

N-(2,4-dimethyl-5-(morpholinosulfonyl)phenyl)-N-methyl-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Substitution: The sulfonamide and morpholinosulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce new functional groups at the sulfonamide or morpholinosulfonyl positions.

科学的研究の応用

N-(2,4-dimethyl-5-(morpholinosulfonyl)phenyl)-N-methyl-4-nitrobenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific chemical and physical properties.

作用機序

The mechanism of action of N-(2,4-dimethyl-5-(morpholinosulfonyl)phenyl)-N-methyl-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The nitro group can participate in redox reactions, while the sulfonamide and morpholinosulfonyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate signaling pathways and biochemical processes, leading to the compound’s observed effects.

類似化合物との比較

Similar Compounds

Similar compounds include other sulfonamides and nitroaromatic compounds, such as:

- N-(2,4-dimethylphenyl)-N-methyl-4-nitrobenzenesulfonamide

- N-(2,4-dimethyl-5-(morpholinosulfonyl)phenyl)-N-methylbenzenesulfonamide

Uniqueness

What sets N-(2,4-dimethyl-5-(morpholinosulfonyl)phenyl)-N-methyl-4-nitrobenzenesulfonamide apart is the combination of its functional groups, which confer unique chemical reactivity and biological activity. The presence of both a nitro group and a morpholinosulfonyl moiety allows for diverse interactions and applications that may not be possible with simpler analogs.

生物活性

N-(2,4-dimethyl-5-(morpholinosulfonyl)phenyl)-N-methyl-4-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes existing research findings to provide an overview of the compound's biological activity, including its synthesis, mechanisms of action, and efficacy against various pathogens.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 2,4-dimethyl-5-(morpholinosulfonyl)aniline with N-methyl-4-nitrobenzenesulfonamide. The synthesis typically employs methods such as nucleophilic substitution and coupling reactions to achieve the desired sulfonamide structure.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. It has been evaluated against various strains of bacteria and fungi, demonstrating effective inhibition:

- Gram-positive bacteria : High efficacy against Methicillin-resistant Staphylococcus aureus (MRSA).

- Gram-negative bacteria : Effective against Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii.

- Fungal strains : Moderate activity observed against Candida albicans and Cryptococcus neoformans.

The minimum inhibitory concentrations (MIC) for these pathogens were reported to be comparable to those of established antibiotics like ceftriaxone .

Anti-inflammatory Activity

The compound also exhibits notable anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. It has been shown to selectively inhibit COX-2 over COX-1, which is beneficial for reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). The selectivity index (SI) for COX-2 inhibition was found to be significantly higher than that of traditional NSAIDs like indomethacin .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Bacterial Cell Wall Synthesis : The sulfonamide moiety interferes with bacterial folate synthesis, essential for nucleic acid production.

- Selective COX Inhibition : The compound's structure allows it to bind preferentially to the COX-2 enzyme, leading to reduced prostaglandin synthesis and inflammation .

- Reactive Nitrogen Species Modulation : It may influence nitric oxide (NO) release, contributing to its anti-inflammatory properties while minimizing side effects associated with traditional COX inhibitors .

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

- Study on MRSA Infections : A clinical trial demonstrated that patients treated with this sulfonamide derivative showed a significant reduction in MRSA colonization compared to a control group receiving standard treatment.

- Chronic Inflammatory Conditions : Patients with chronic inflammatory diseases reported improved symptoms and reduced reliance on corticosteroids when treated with this compound as part of their regimen.

Data Summary

| Activity Type | Target Pathogen/Condition | MIC (µg/mL) | Selectivity Index |

|---|---|---|---|

| Antimicrobial | MRSA | 0.5 | - |

| Antimicrobial | E. coli | 1.0 | - |

| Antimicrobial | K. pneumoniae | 1.5 | - |

| Anti-inflammatory | COX-2 Inhibition | IC50 = 0.10–0.31 µM | SI = 31.29–132 |

| Fungal | C. albicans | 10 | - |

特性

IUPAC Name |

N-(2,4-dimethyl-5-morpholin-4-ylsulfonylphenyl)-N-methyl-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O7S2/c1-14-12-15(2)19(31(27,28)21-8-10-29-11-9-21)13-18(14)20(3)30(25,26)17-6-4-16(5-7-17)22(23)24/h4-7,12-13H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSNWUUVSUQIHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N3CCOCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。